molecular formula C10H23N3O2Si B13580165 (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol

Cat. No.: B13580165
M. Wt: 245.39 g/mol
InChI Key: PDHJSLCLDGDCKR-SECBINFHSA-N
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Description

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group, a tert-butyldimethylsilyl-protected hydroxyl group, and a chiral center at the third carbon. These functional groups make it a versatile intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide as the nucleophile.

    Chiral Center Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Tetrabutylammonium fluoride in THF (tetrahydrofuran).

Major Products

    Oxidation: (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butanal.

    Reduction: (3R)-4-amino-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol.

    Substitution: (3R)-4-azido-3-hydroxybutan-1-ol.

Scientific Research Applications

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of azido group reactivity in biological systems.

    Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol involves its functional groups:

    Azido Group: Can participate in click chemistry reactions, forming triazoles.

    Hydroxyl Group: Can undergo various modifications, making it a versatile intermediate.

    Chiral Center: Provides stereochemical complexity, which is crucial in the synthesis of enantiomerically pure compounds.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-azido-3-hydroxybutan-1-ol: Lacks the tert-butyldimethylsilyl protection.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a carbamate group instead of an azido group.

    tert-Butyl carbamate: Simpler structure with a carbamate group.

Uniqueness

(3R)-4-azido-3-[(tert-butyldimethylsilyl)oxy]butan-1-ol is unique due to the combination of its azido group, protected hydroxyl group, and chiral center, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H23N3O2Si

Molecular Weight

245.39 g/mol

IUPAC Name

(3R)-4-azido-3-[tert-butyl(dimethyl)silyl]oxybutan-1-ol

InChI

InChI=1S/C10H23N3O2Si/c1-10(2,3)16(4,5)15-9(6-7-14)8-12-13-11/h9,14H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

PDHJSLCLDGDCKR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CCO)CN=[N+]=[N-]

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCO)CN=[N+]=[N-]

Origin of Product

United States

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